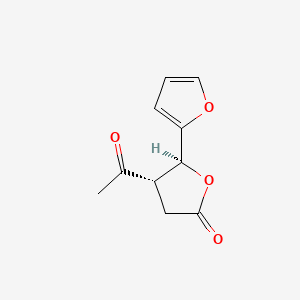
Danicalipin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Danicalipin A is a prominent member of the chlorosulfolipid family of natural products. It was first isolated in the 1960s from microalgae, specifically from the golden-brown alga Ochromonas danica. This compound has garnered significant interest due to its unique structure and potential biological activities. This compound is known for its hexachlorosulfolipid structure, making it a fascinating subject for chemical and biological studies .
Vorbereitungsmethoden
The synthesis of Danicalipin A involves several key steps, including highly stereocontrolled additions to dichloroaldehydes, kinetic resolutions of complex chlorinated vinyl epoxide intermediates, and Z-selective alkene cross metatheses of cis-vinyl epoxides. The synthetic route can be summarized as follows :
Haloallylation of Dichloroaldehyde: This step involves the use of a chiral boron reagent to achieve stereocontrolled additions.
Kinetic Resolution: Complex chlorinated vinyl epoxide intermediates are resolved kinetically to obtain the desired enantiomers.
Alkene Cross Metathesis: Z-selective cross metathesis of cis-vinyl epoxides is performed to introduce the necessary polar atoms in the stereochemically rich regions of the target molecule.
Analyse Chemischer Reaktionen
Danicalipin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some of the common reagents and conditions used in these reactions are :
Oxidation: Manganese dioxide (MnO2) is used for selective oxidation reactions.
Reduction: Boron-based reagents, such as diisopropylborane, are employed for reduction processes.
Substitution: Allyl chloride and boron trifluoride etherate are used for chloroallylation reactions.
The major products formed from these reactions include various chlorinated and hydroxylated intermediates, which are crucial for the synthesis of this compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a model compound for studying the synthesis and reactivity of chlorosulfolipids.
Biology: Danicalipin A has been investigated for its effects on membrane permeability in Gram-negative bacteria and mammalian cell lines.
Medicine: Research has explored its cytotoxicity and potential therapeutic applications, particularly in relation to its unique chlorinated structure.
Industry: Although industrial applications are limited, its synthesis provides valuable insights into the production of complex natural products.
Wirkmechanismus
The mechanism of action of Danicalipin A involves its interaction with cellular membranes. The compound’s chlorinated structure influences its electronic properties, lipophilicity, and metabolic stability. These properties affect its ability to permeate cell membranes and exert cytotoxic effects. The molecular targets and pathways involved include membrane proteins and lipid bilayers, which are disrupted by the compound’s unique structure .
Vergleich Mit ähnlichen Verbindungen
Danicalipin A is structurally similar to other chlorosulfolipids, such as Mytilipin A and Malhamensilipin A . These compounds share a central stereotriad but differ in their chlorination patterns and stereochemistry. The uniqueness of this compound lies in its specific chlorination and the resulting biological activities. Similar compounds include:
Mytilipin A: Another chlorosulfolipid with a similar structure but different chlorination pattern.
Malhamensilipin A: Shares the central stereotriad with this compound but has distinct stereochemical differences.
Eigenschaften
| 1174901-86-0 | |
Molekularformel |
C22H40Cl6O8S2 |
Molekulargewicht |
709.4 g/mol |
IUPAC-Name |
[(7R,8S,9S,10R,12S)-7,8,10,12,21,21-hexachloro-22-sulfooxydocosan-9-yl] hydrogen sulfate |
InChI |
InChI=1S/C22H40Cl6O8S2/c1-2-3-4-10-13-18(24)20(26)21(36-38(32,33)34)19(25)15-17(23)12-9-7-5-6-8-11-14-22(27,28)16-35-37(29,30)31/h17-21H,2-16H2,1H3,(H,29,30,31)(H,32,33,34)/t17-,18+,19+,20+,21-/m0/s1 |
InChI-Schlüssel |
PWBCODFOAWWVMF-QSUVIHHLSA-N |
Isomerische SMILES |
CCCCCC[C@H]([C@H]([C@H]([C@@H](C[C@H](CCCCCCCCC(COS(=O)(=O)O)(Cl)Cl)Cl)Cl)OS(=O)(=O)O)Cl)Cl |
Kanonische SMILES |
CCCCCCC(C(C(C(CC(CCCCCCCCC(COS(=O)(=O)O)(Cl)Cl)Cl)Cl)OS(=O)(=O)O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Acetamide, N-[1-[2-(2-ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-quinolinyl]-](/img/structure/B12751211.png)
